2-(3,5-Dimethylphenyl)-2-pentanol
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Overview
Description
2-(3,5-Dimethylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a pentanol chain attached to the second carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-2-pentanol typically involves the reaction of 3,5-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent: [ \text{C}{11}\text{Br} + \text{Mg} \rightarrow \text{C}{11}\text{MgBr} ]
Grignard Reaction: [ \text{C}{11}\text{MgBr} + \text{C}_8\text{H}_9\text{Cl} \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{OMgBr} ]
Hydrolysis: [ \text{C}_8\text{H}_9\text{C}{11}\text{OMgBr} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{KMnO}_4 \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{O} + \text{MnO}_2 + \text{KOH} + \text{H}_2\text{O} ]
Reduction: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{LiAlH}_4 \rightarrow \text{C}_8\text{H}_9\text{C}{11}\text{H} + \text{AlH}_3 + \text{LiOH} ]
Substitution: [ \text{C}_8\text{H}_9\text{C}{11}\text{OH} + \text{Br}_2 \rightarrow \text{C}_8\text{H}_8\text{Br}\text{C}{11}\text{OH} + \text{HBr} ]
Major Products
Oxidation: 2-(3,5-Dimethylphenyl)-2-pentanone
Reduction: 2-(3,5-Dimethylphenyl)-pentane
Substitution: 2-(3,5-Dibromophenyl)-2-pentanol
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-2-butanol
- 2-(3,5-Dimethylphenyl)-2-hexanol
- 2-(3,5-Dimethylphenyl)-2-propanol
Uniqueness
2-(3,5-Dimethylphenyl)-2-pentanol is unique due to its specific chain length and substitution pattern, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-6-13(4,14)12-8-10(2)7-11(3)9-12/h7-9,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJCUIFYYVUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC(=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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